4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile
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Overview
Description
4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile is an organic compound with the molecular formula C15H14F2N2O2 and a molecular weight of 292.286 g/mol. This compound features a cyclopropane ring substituted with a 3,4-difluorophenyl group and a morpholine ring with a carbonitrile group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the coupling of the difluorophenyl group with the cyclopropane ring.
Chemical Reactions Analysis
4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The fluorine atoms in the difluorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile can be compared with other similar compounds, such as:
4-[2-(3,4-Dichlorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
4-[2-(3,4-Dimethylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile: The presence of methyl groups instead of fluorine can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c16-13-2-1-9(5-14(13)17)11-6-12(11)15(20)19-3-4-21-8-10(19)7-18/h1-2,5,10-12H,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLMETPSIYVLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CC2C3=CC(=C(C=C3)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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